

In-Depth Technical Guide: 9-Azabicyclo[3.3.1]nonane Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9-Azabicyclo[3.3.1]nonane hydrochloride

Cat. No.: B1268067

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **9-Azabicyclo[3.3.1]nonane hydrochloride**, a key bicyclic amine that serves as a crucial building block in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthesis protocols, and its significant role as a scaffold for pharmacologically active agents.

Chemical Identity and Properties

9-Azabicyclo[3.3.1]nonane, also known as granatane, is a saturated bicyclic heterocyclic amine. Its hydrochloride salt is the common form used in synthesis due to its stability and ease of handling.

CAS Number: 6760-43-6

Synonyms:

- Granatanine hydrochloride
- Dihydrogranatenine hydrochloride

Physicochemical Data

The following table summarizes the key physicochemical properties of 9-Azabicyclo[3.3.1]nonane and its hydrochloride salt.

Property	Value	Source
Chemical Formula	C ₈ H ₁₆ CIN	[1]
Molecular Weight	161.67 g/mol	[1]
Appearance	Solid (form may vary)	[2]
Parent Compound Formula	C ₈ H ₁₅ N	[1]
Parent Compound Mol. Wt.	125.21 g/mol	
Parent Cmpd. ¹ H NMR (CDCl ₃)	δ: 3.57 (br. s, 2H), 2.41–2.18 (m, 2H), 2.05–1.88 (m, 4H), 1.80–1.59 (m, 6H)	[3]
Parent Cmpd. ¹³ C NMR (CDCl ₃)	δ: 46.39, 27.05, 18.65	[3]
IR Spectrum (HCl salt)	Available on NIST WebBook (KBr disc)	[4]

Synthesis of 9-Azabicyclo[3.3.1]nonane Hydrochloride

The synthesis of the 9-azabicyclo[3.3.1]nonane core is a well-established multi-step process, often starting from simple acyclic precursors. The hydrochloride salt is typically formed in the final step. A representative synthetic pathway is detailed below.

Experimental Protocol: Multi-step Synthesis

This protocol is a composite of established literature procedures for synthesizing the parent amine, followed by conversion to the hydrochloride salt.[\[3\]](#)[\[5\]](#)

Step A: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one[\[3\]](#)

- To a jacketed reaction flask, add water and benzylamine. Cool the mixture to 0–10 °C.

- Slowly add 18% sulfuric acid over 1 hour, maintaining the temperature between 4–8 °C.
- Add 50% aqueous glutaraldehyde, followed by acetone dicarboxylic acid, keeping the temperature below 5 °C.
- Add a 9% sodium acetate solution over 1.5 hours.
- Age the reaction mixture at 5 °C for 20 hours and then at 25 °C for another 20 hours. Carbon dioxide evolution will be observed.
- Work up the reaction by adjusting pH, extracting with a suitable organic solvent (e.g., MTBE), and concentrating to yield the crude product.

Step B: Reduction to 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol[2]

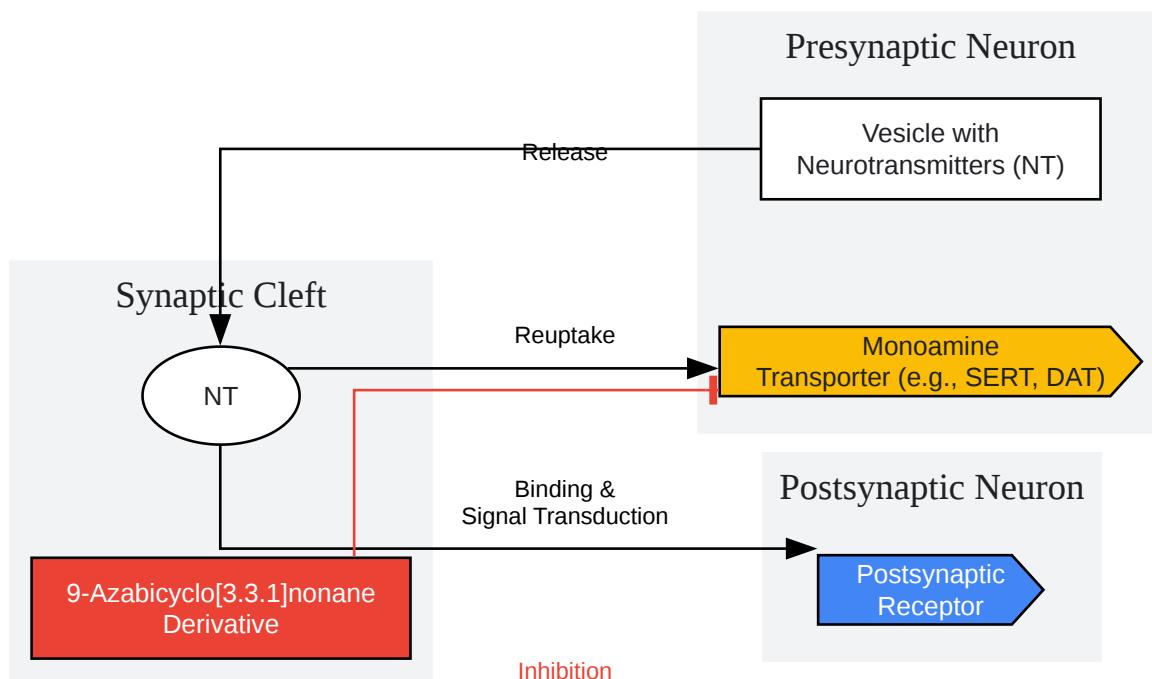
- Dissolve the ketone from Step A in methanol and cool to 0 °C under a nitrogen atmosphere.
- Add sodium borohydride portionwise over 30 minutes.
- Allow the reaction to warm to ambient temperature and stir for 12 hours.
- Quench the reaction with acetone and remove volatile components in vacuo.
- Dissolve the residue in water and extract with dichloromethane to isolate the alcohol.

Step C: Debenylation to 9-Azabicyclo[3.3.1]nonan-3-ol[2]

- Dissolve the N-benzyl alcohol from Step B in ethanol and add 5N aqueous hydrochloric acid.
- Add 10% Palladium on carbon (Pd/C) catalyst.
- Stir the mixture under a hydrogen atmosphere (e.g., 3 bar) at 40 °C for 48 hours.
- Filter the mixture through a pad of celite or dicalite to remove the catalyst.
- Evaporate the filtrate to yield the crude product. (This product is the hydrochloride salt of the amino alcohol).

Note: For the direct synthesis of 9-Azabicyclo[3.3.1]nonane, a dehydration of the alcohol from Step B to an alkene, followed by hydrogenation and debenzylation can be performed.[3]

Step D: Formation of **9-Azabicyclo[3.3.1]nonane Hydrochloride**

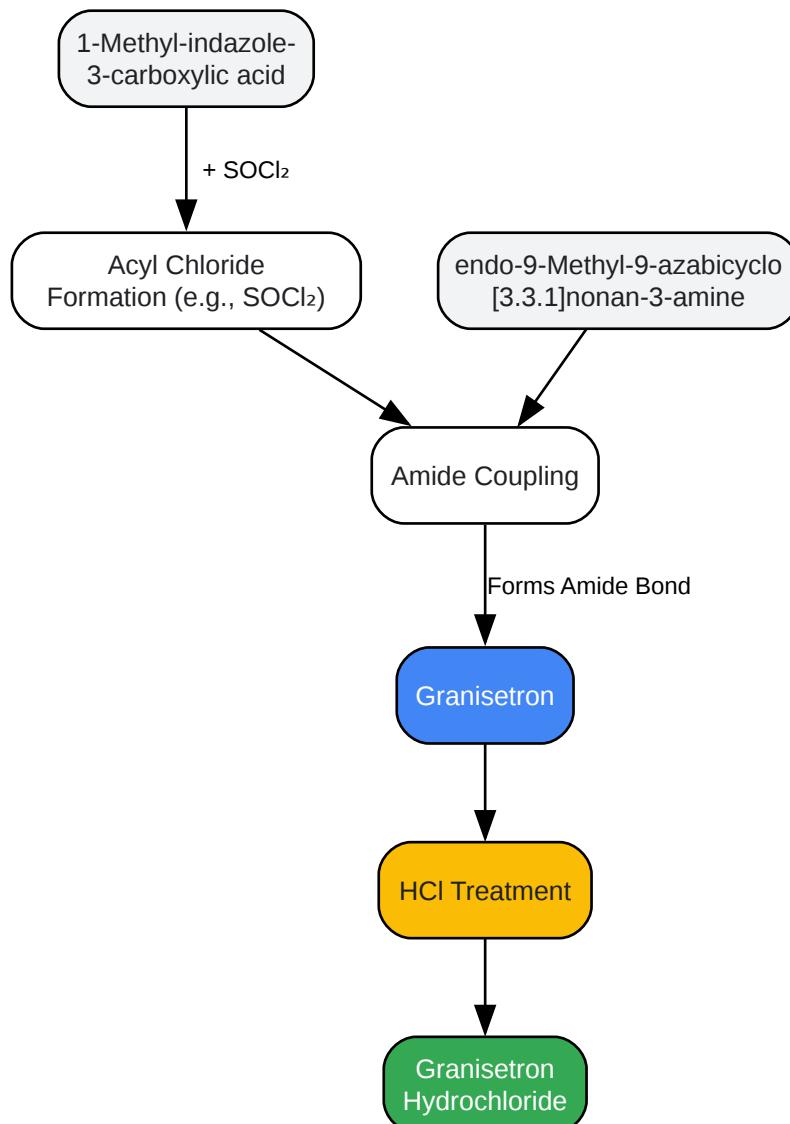

- If the free base of 9-Azabicyclo[3.3.1]nonane is obtained, dissolve it in a suitable solvent like isopropanol or ether.
- Add a solution of hydrochloric acid (e.g., 10% aqueous HCl or HCl in a compatible organic solvent) dropwise with stirring.[2][3]
- The hydrochloride salt will precipitate. Isolate the solid by filtration, wash with a cold solvent (e.g., ether), and dry under vacuum.

Applications in Drug Development

The rigid, chair-chair conformation of the 9-azabicyclo[3.3.1]nonane scaffold makes it an attractive template for designing ligands that target the central nervous system.

Monoamine Reuptake Inhibitors

Derivatives of 9-azabicyclo[3.3.1]nonane are potent inhibitors of monoamine neurotransmitter reuptake (serotonin, norepinephrine, and dopamine).[2][6] By blocking the transporter proteins responsible for clearing these neurotransmitters from the synaptic cleft, these compounds increase neurotransmitter availability, a mechanism central to the treatment of depression and other neurological disorders.[2]



[Click to download full resolution via product page](#)

Caption: Mechanism of monoamine reuptake inhibition by 9-azabicyclo[3.3.1]nonane derivatives.

Precursor for Granisetron Synthesis

The N-methylated amino derivative, endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine, is a key intermediate in the synthesis of Granisetron.^[7] Granisetron is a potent 5-HT₃ receptor antagonist used to prevent nausea and vomiting caused by chemotherapy and surgery.^[7] The synthesis involves an amide coupling reaction.

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for Granisetron Hydrochloride.^{[7][8]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 9-Azabicyclo[3.3.1]nonane hydrochloride (CAS 6760-43-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 3. orgsyn.org [orgsyn.org]
- 4. 9-Azabicyclo[3.3.1]nonane hydrochloride [webbook.nist.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. EP1934212B1 - 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Granisetron Hydrochloride | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [In-Depth Technical Guide: 9-Azabicyclo[3.3.1]nonane Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1268067#9-azabicyclo-3-3-1-nonane-hydrochloride-cas-number-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com